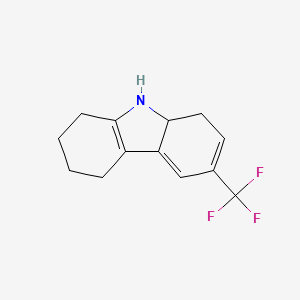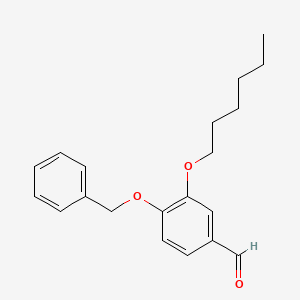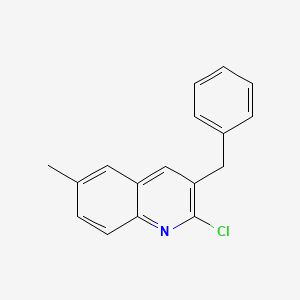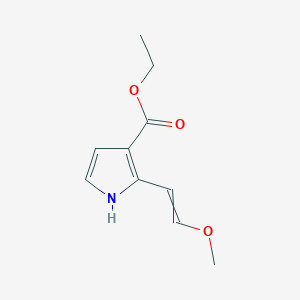
Chromium(3+);cobalt(2+);nickel(2+);heptahydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium(3+);cobalt(2+);nickel(2+);heptahydroxide is a complex compound consisting of chromium, cobalt, and nickel ions coordinated with seven hydroxide ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chromium(3+);cobalt(2+);nickel(2+);heptahydroxide typically involves the co-precipitation method. This process includes dissolving chromium(III) nitrate, cobalt(II) nitrate, and nickel(II) nitrate in water, followed by the addition of a base such as sodium hydroxide to precipitate the hydroxides. The reaction is carried out under controlled pH and temperature conditions to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar co-precipitation techniques but on a larger scale. The process includes the use of automated systems to control the addition of reagents and maintain optimal reaction conditions. The precipitated product is then filtered, washed, and dried to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
Chromium(3+);cobalt(2+);nickel(2+);heptahydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of chromium, cobalt, and nickel.
Reduction: It can be reduced to lower oxidation states or elemental forms of the metals.
Substitution: Ligand exchange reactions can occur, where hydroxide ions are replaced by other ligands such as chloride or sulfate ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the metals, while reduction can produce elemental chromium, cobalt, and nickel .
Applications De Recherche Scientifique
Chromium(3+);cobalt(2+);nickel(2+);heptahydroxide has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biological systems, such as enzyme mimics or in drug delivery.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Mécanisme D'action
The mechanism by which chromium(3+);cobalt(2+);nickel(2+);heptahydroxide exerts its effects involves the interaction of the metal ions with various molecular targets. The compound can participate in redox reactions, where it either donates or accepts electrons, thereby influencing the activity of enzymes or other proteins. The hydroxide ions can also play a role in stabilizing the metal ions and facilitating their interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromium(III) hydroxide: Similar in terms of the chromium content but lacks the cobalt and nickel components.
Cobalt(II) hydroxide: Contains cobalt but not chromium or nickel.
Nickel(II) hydroxide: Contains nickel but not chromium or cobalt.
Uniqueness
Chromium(3+);cobalt(2+);nickel(2+);heptahydroxide is unique due to the combination of three different metal ions, each contributing distinct properties.
Propriétés
Numéro CAS |
919285-66-8 |
|---|---|
Formule moléculaire |
CoCrH7NiO7 |
Poids moléculaire |
288.67 g/mol |
Nom IUPAC |
chromium(3+);cobalt(2+);nickel(2+);heptahydroxide |
InChI |
InChI=1S/Co.Cr.Ni.7H2O/h;;;7*1H2/q+2;+3;+2;;;;;;;/p-7 |
Clé InChI |
OAIAFEXPCJPQGU-UHFFFAOYSA-G |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Cr+3].[Co+2].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrene, 1,3,6,8-tetrakis[5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B15170612.png)

![4-[4-(Methanesulfonyl)phenyl]piperazin-2-one](/img/structure/B15170626.png)


![2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B15170650.png)
![5-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B15170657.png)

![N-[(1R)-1-(3-methylphenyl)ethyl]formamide](/img/structure/B15170669.png)

![4-(Anthracen-9-yl)-2,6-bis[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B15170677.png)
![2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B15170682.png)

